molecular formula C14H14N6OS B2856462 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1797085-98-3

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2856462
CAS No.: 1797085-98-3
M. Wt: 314.37
InChI Key: OOOHAUWARLLKPU-UHFFFAOYSA-N
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Description

The compound 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a pyrimidine-imidazole ethyl backbone linked to a thiophene moiety via a urea bridge. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and ligand-receptor interactions. Pyrimidine and imidazole rings are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking, while the thiophene group enhances electron-rich interactions .

Properties

IUPAC Name

1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-14(19-11-3-1-10-22-11)18-7-9-20-8-6-17-13(20)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOHAUWARLLKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

  • Pyrimidine-Imidazole Core :
    The target compound shares a pyrimidine-imidazole core with Compound 5 (imidazolium salt), but the latter’s boronate ester substituent improves stability for catalytic applications, whereas the urea-thiophene linkage in the target may favor biological targeting .

  • Urea vs.
  • Thiophene vs. Oxazole/Phenyl :
    Compared to Compound 132 , the thiophene substituent in the target compound may enhance π-π interactions in hydrophobic binding pockets, whereas oxazole-phenyl groups in analogs show stronger affinity for viral proteases.

  • Synthetic Challenges: Arylethanolimidazole derivatives (e.g., 2c, 4a) require palladium-catalyzed cross-coupling for aryl group introduction, suggesting similar complexity for synthesizing the target’s thiophene-urea moiety.

Research Findings and Implications

  • Binding Affinity : While the target compound lacks explicit activity data, analogs like Compound 132 demonstrate the importance of urea-heterocycle hybrids in targeting viral proteases .
  • Electron-Donating Effects : Thiophene’s electron-rich nature (cf. phenyl in 4a ) could improve solubility and interaction kinetics in biological systems.
  • Synthetic Feasibility : Evidence from imidazolium salts and triazine-urea hybrids supports the viability of modular synthesis for the target compound.

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